Coconut diethanolamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

Target of Action

Coconut diethanolamide, also known as cocamide diethanolamine, is a diethanolamide made by reacting the mixture of fatty acids from coconut oils with diethanolamine . It primarily targets the surface tension of liquids, acting as a surfactant . It is widely used as a viscosifier, foam stabilizer, detergent, emulsifier, and dispersant .

Mode of Action

This compound interacts with its targets by reducing the surface tension of liquids, thereby enhancing their ability to wet or penetrate solid surfaces . This interaction results in improved solubility, dispersion, and emulsification of substances in various applications .

Biochemical Pathways

The biochemical pathway of this compound involves the amidation reaction between coconut acid and diethanolamine . This reaction is conducted at 150 °C with a reagent ratio of n (coconut acid):n (diethanolamine) = 1:1 . The conversion of coconut acid increases with the elapse of reaction time .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its ability to alter the properties of liquids. It enhances the interfacial activity and oil-displacement performance, making it a useful ingredient in products requiring foaming, emulsifying, and dispersing properties . In the context of polyurethane foams, the addition of this compound can lead to the occurrence of interconnected pores on the cell walls, influencing the properties of the foams .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction temperature and time can affect the conversion of coconut acid in the amidation reaction . Furthermore, its performance as a surfactant can be affected by the pH, temperature, and ionic strength of the solution.

生化分析

Biochemical Properties

Coconut diethanolamide plays a significant role in biochemical reactions, particularly in the formation of emulsions and foams . It interacts with various biomolecules, including enzymes and proteins, to enhance the stability and shelf life of emulsions . The nature of these interactions is primarily physical, involving the formation of micelles that can encapsulate other molecules .

Cellular Effects

The effects of this compound on cells are primarily related to its surfactant properties. It can influence cell function by altering the properties of the cell membrane, potentially affecting cell signaling pathways and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its surfactant properties. It can interact with biomolecules through non-covalent interactions, such as hydrophobic interactions and hydrogen bonding . These interactions can lead to changes in the conformation and activity of enzymes and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to maintain its surfactant properties under long-term thermal stability tests at reservoir temperature of 70 °C . More detailed studies on the temporal effects of this compound, including its stability and degradation, are needed.

Transport and Distribution

This compound, due to its surfactant properties, is likely to be distributed throughout cells and tissues where it can interact with various biomolecules

准备方法

Coconut diethanolamide is synthesized through the reaction of coconut oil fatty acids with diethanolamine. The reaction typically occurs at elevated temperatures (up to 170°C) in the presence of an alkaline catalyst . The process can be optimized by adjusting the molar ratios of the reactants and reaction conditions to achieve high conversion rates and desired product properties .

化学反应分析

Coconut diethanolamide primarily undergoes condensation reactions during its synthesis. It can also participate in other chemical reactions such as oxidation, reduction, and substitution, depending on the reagents and conditions used. Common reagents include potassium hydroxide as a catalyst and various fatty acids . The major products formed from these reactions are typically nonionic surfactants with varying degrees of emulsifying and foaming capabilities .

科学研究应用

Coconut diethanolamide has a wide range of applications in scientific research and industry. It is used as a surfactant in enhanced oil recovery techniques, where it helps to stabilize emulsions and improve oil displacement . In the cosmetics industry, it is valued for its ability to enhance the texture and stability of products . Additionally, it is used in the formulation of detergents, metalworking fluids, and hydraulic fluids due to its excellent foaming and emulsifying properties .

相似化合物的比较

Coconut diethanolamide is often compared to other similar compounds such as lauramide diethanolamine and cocoyl diethanolamide. While all these compounds share similar surfactant properties, this compound is unique due to its specific fatty acid composition derived from coconut oil . This gives it distinct emulsifying and foaming characteristics that are highly valued in personal care and industrial applications .

Similar Compounds::- Lauramide diethanolamine

- Cocoyl diethanolamide

- Coconut fatty acid diethanolamide

属性

CAS 编号 |

68603-42-9 |

|---|---|

分子式 |

C13H13Cl8NO4 |

分子量 |

530.85 |

IUPAC 名称 |

2-(2,4-dichlorophenoxy)acetic acid;1,1,1,3,3,3-hexachloropropan-2-one;N-methylmethanamine |

InChI |

InChI=1S/C8H6Cl2O3.C3Cl6O.C2H7N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;4-2(5,6)1(10)3(7,8)9;1-3-2/h1-3H,4H2,(H,11,12);;3H,1-2H3 |

InChI 键 |

VSIOJDPUQMSMND-UHFFFAOYSA-N |

SMILES |

CNC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C(=O)(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |

同义词 |

Cocamide DEA; cocamide diethanolamine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

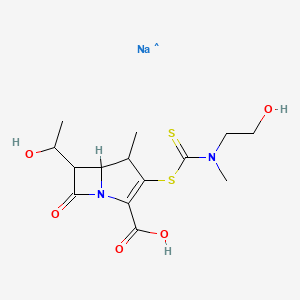

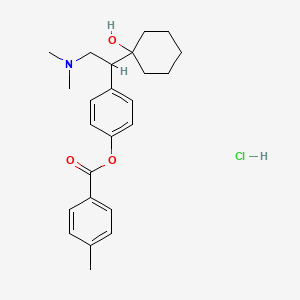

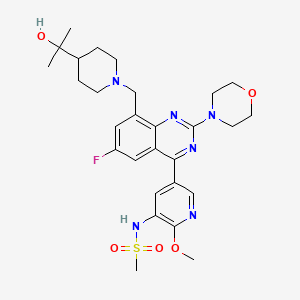

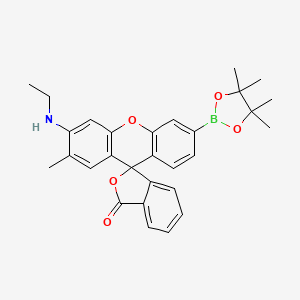

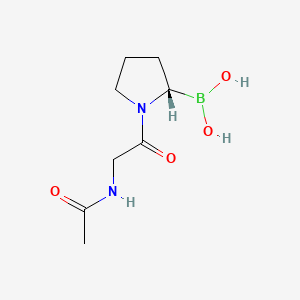

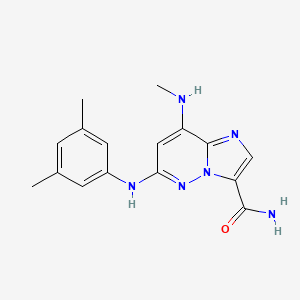

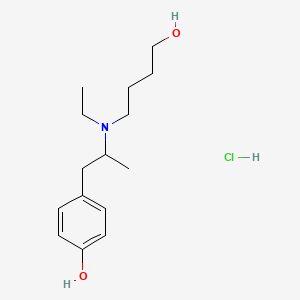

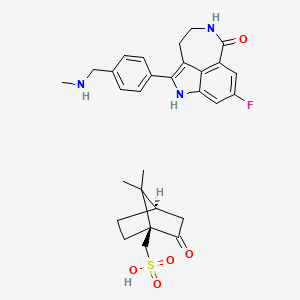

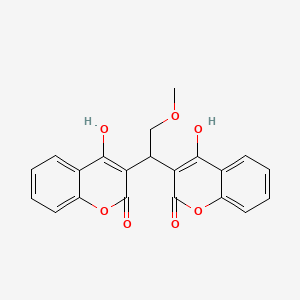

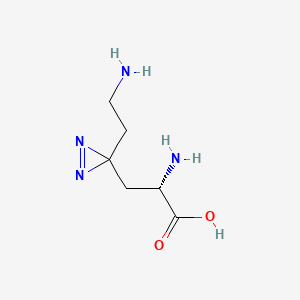

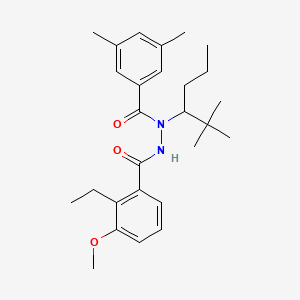

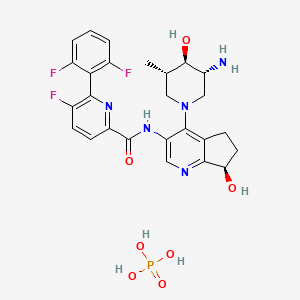

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。